6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 1797804-30-8
Cat. No.: VC2868179
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797804-30-8 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |
| Standard InChI Key | GCRQGEULKOMTLN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |
| Canonical SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |
Introduction
Chemical Properties and Structure
6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is characterized by its pyrimidine-2,4-dione core with a pyrrolidin-1-yl substituent at position 6. This heterocyclic compound features a six-membered pyrimidine ring containing two nitrogen atoms, modified with a five-membered pyrrolidine ring.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1797804-30-8 |
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |
| InChI | InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |
| InChIKey | GCRQGEULKOMTLN-UHFFFAOYSA-N |
| Standard IUPAC Name | 6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
Table 1: Chemical properties of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Structural Features and Characteristics
Structural Analysis
The structure of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione reveals several important features:
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The pyrimidine ring forms the core scaffold, with carbonyl groups at positions 2 and 4
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The pyrrolidine group is attached at position 6 of the pyrimidine ring
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The compound contains both hydrogen bond donors and acceptors
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The 1H,3H designation indicates that the hydrogen atoms are attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine ring
These structural features contribute to the compound's potential binding capabilities with biological targets and its physicochemical properties.
Spectroscopic Data
While specific spectroscopic data for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is limited in the available literature, related compounds offer insights into expected spectroscopic characteristics. NMR spectroscopy of pyrimidine derivatives typically shows characteristic signals for the protons in the heterocyclic ring, with distinct patterns for the pyrrolidine ring protons as well. The carbonyl groups would exhibit characteristic absorption bands in IR spectroscopy in the range of 1650-1700 cm-1.
Synthesis and Preparation Methods
Synthetic Scheme
Based on similar compounds described in the literature, a potential synthetic scheme for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione might involve:
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Preparation of a 6-chloropyrimidine-2,4(1H,3H)-dione intermediate
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Reaction with pyrrolidine in the presence of a base (such as K2CO3) in a polar aprotic solvent (such as DMF)
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Purification steps potentially involving recrystallization or column chromatography
This synthetic approach is analogous to those described for related compounds in the research literature .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is likely influenced by key structural features:
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The pyrimidine-2,4-dione core provides a scaffold for binding to various biological targets
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The pyrrolidine group at position 6 may enhance binding affinity and modify pharmacokinetic properties
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The presence of hydrogen bond donors and acceptors facilitates interactions with protein targets
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Potential for further functionalization at various positions to tune activity and selectivity
Current Research and Development
Research on Related Compounds
While specific research on 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is limited, studies on structurally related compounds provide valuable insights:
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Viral Protease Inhibitors: Pyrimidine-2,4-dione derivatives have been investigated as potential inhibitors of viral proteases, particularly in the context of coronavirus research. The basic scaffold shows promise for developing antiviral agents targeting SARS-CoV-2 3CL protease .
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Anticancer Research: Dihydropyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for cytotoxic activities against cancer cell lines. Preliminary studies indicate potential anticancer properties for compounds with similar structural features .
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Metabolic Disease Research: Studies on thienopyrimidine-2,4-dione derivatives have demonstrated lipid-lowering effects in adipocytes and potential for treating diet-induced obesity .
Structure Optimization
Research on related compounds suggests several approaches for optimizing the structure of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione for specific applications:
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Introduction of additional substituents at positions 1, 3, or 5 of the pyrimidine ring
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Modification of the pyrrolidine ring (e.g., addition of substituents or conversion to related heterocycles)
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Incorporation into larger molecular frameworks to enhance target specificity
Comparative Analysis with Related Compounds
Structurally Related Pyrimidine Derivatives
Several compounds structurally related to 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione have been reported in the literature:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-Methyl-6-(pyrrolidine-1-yl)pyrimidine-2,4(1H,3H)-dione | Methyl group at position 3 | May affect binding affinity and metabolic stability |
| 5-bromo-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione | Bromine at position 5 | Could enhance potency or introduce new biological activities |
| 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine | Additional pyrrolidin-1-yl group at position 2; methyl at position 4 | Potential for increased binding interactions |
| 6-((2-Iminopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Iminopyrrolidin-1-yl group connected via methylene bridge | More complex structure may target different binding sites |
Table 2: Comparison of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione with related compounds
Structure-Property Relationships
Comparing 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione with related compounds reveals important structure-property relationships:
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The introduction of substituents (such as methyl, halogen, or other functional groups) can significantly alter physical properties, including solubility, lipophilicity, and metabolic stability.
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Modifications to the pyrimidine core can influence the electronic properties of the molecule, affecting its binding characteristics and biological activity.
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Changes in the nature or position of the amine substituent (e.g., pyrrolidine) can modulate the compound's ability to interact with specific biological targets.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and scalable synthetic routes for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives, including:
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Green chemistry approaches to reduce environmental impact
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One-pot synthetic methods to improve efficiency
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Catalytic methods for selective functionalization
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Flow chemistry techniques for scale-up and process optimization
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